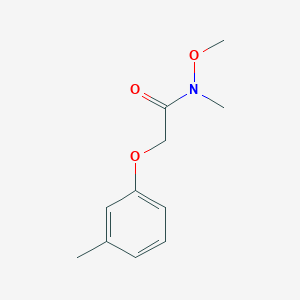

N-methoxy-N-methyl-2-(m-tolyloxy)acetamide

Description

N-Methoxy-N-methyl-2-(m-tolyloxy)acetamide is a Weinreb amide derivative featuring a methoxy-methylamine group and a meta-substituted tolyloxy moiety. This compound is part of a broader class of acylating agents used in organic synthesis, particularly in oxidation-Wittig reactions and as intermediates for bioactive molecules .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-methoxy-N-methyl-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C11H15NO3/c1-9-5-4-6-10(7-9)15-8-11(13)12(2)14-3/h4-7H,8H2,1-3H3 |

InChI Key |

XTYMPOZPQLQPJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(m-tolyloxy)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with m-tolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(m-tolyloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amides or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or tolyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or simpler amides.

Scientific Research Applications

N-methoxy-N-methyl-2-(m-tolyloxy)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and tolyloxy groups play a crucial role in its binding affinity and reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The o-tolyl derivative (3b) shows higher yields (80%) compared to bulkier substituents like naphthyl (41%) .

- The meta-tolyloxy group likely balances electronic (methyl as electron donor) and steric effects, optimizing reactivity in coupling reactions .

Spectral and Physicochemical Properties

NMR Analysis

1H NMR :

- o-Tolyl Derivative (3b) : Methyl group at δ 2.31 ppm; aromatic protons at δ 7.14–7.19 ppm .

- Naphthyl Derivative (4g) : Methyl group at δ 2.31 ppm (similar to m-tolyl); aromatic protons at δ 6.99–7.88 ppm .

- Meta-Tolyl Inference : Expected aromatic protons near δ 7.0–7.3 ppm (para to methyl), distinct from ortho isomers .

13C NMR :

Physical Properties

Melting Points :

Solubility :

Bioactivity

- Cytotoxicity: Morpholinoethyl-substituted analogs (e.g., N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide) show cytotoxic effects, though the meta-tolyloxy variant’s activity remains unstudied .

Biological Activity

N-methoxy-N-methyl-2-(m-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, supported by research findings, case studies, and relevant data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula: C11H15NO3

- Molecular Weight: 211.25 g/mol

- CAS Number: 67442-07-3

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound exhibits properties that may influence cellular signaling pathways and enzyme activities.

Antimicrobial Activity

Research has indicated that this compound has notable antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using various cancer cell lines to evaluate the potential anticancer activity of this compound. The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29) cell lines. The IC50 values obtained are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 22.3 |

| HT29 | 18.7 |

These findings indicate that this compound possesses significant cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

-

Case Study on Antimicrobial Resistance:

A clinical trial evaluated the efficacy of this compound in combination with conventional antibiotics against multidrug-resistant Staphylococcus aureus. The results showed a synergistic effect, enhancing the activity of antibiotics like methicillin when used alongside this compound. -

Case Study on Cancer Treatment:

A preliminary study involving xenograft models of breast cancer revealed that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.